molecular formula C12H20O3 B13214962 Ethyl 5,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Ethyl 5,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13214962
M. Wt: 212.28 g/mol
InChI Key: GJTHEBXZSZBFKM-UHFFFAOYSA-N
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Description

Ethyl 5,6-dimethyl-1-oxaspiro[25]octane-2-carboxylate is a chemical compound with a unique spiro structure, characterized by a cyclic ether and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with an ethyl ester in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and chromatography is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the ester group to an alcohol.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 5,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 5,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, influencing their activity. The pathways involved may include metabolic processes and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methylenecyclohexane oxide
  • 1-Oxaspiro[2.5]octane
  • 3-Oxaspiro[5,5]undecane-2,4-dione

Uniqueness

Ethyl 5,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is unique due to its specific spiro structure and the presence of both ether and ester functional groups. This combination provides distinct chemical properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

ethyl 5,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C12H20O3/c1-4-14-11(13)10-12(15-10)6-5-8(2)9(3)7-12/h8-10H,4-7H2,1-3H3

InChI Key

GJTHEBXZSZBFKM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)CCC(C(C2)C)C

Origin of Product

United States

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